![molecular formula C18H16Cl2N2O5 B608398 Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate CAS No. 1887033-00-2](/img/structure/B608398.png)

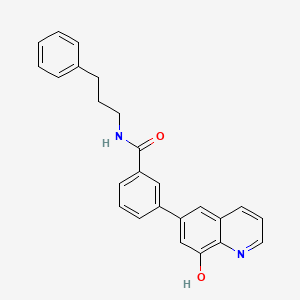

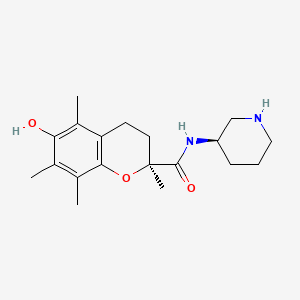

Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

KUNG38 is a purine-based inhibitor of Grp94. Specifically, it is a Grp94-selective inhibitor isolated through probing of the exclusive binding region of S1 subpocket in Grp94.

Aplicaciones Científicas De Investigación

Synthesis and Antifungal Activity

Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate is involved in the synthesis of novel compounds with potential antifungal properties. For instance, a study demonstrates the synthesis of cis-1-[[6-chloro-3-[(2-chloro-3-thienyl)methoxy]-2,3-dihydrobenzo[b]thien-2-yl]methyl]1H-imidazole, representing a new class of azole antifungal agents (RaneDinanath et al., 1988).

Natural Derivatives and Antimicrobial Activity

The compound is also related to derivatives found in natural sources, like the mangrove endophytic fungus Nigrospora sp. These derivatives have shown moderate antimicrobial activity, highlighting the compound's relevance in the study of natural antifungal agents (Xia et al., 2011).

Biotin Synthesis

Another significant application is in the synthesis of key compounds for biotin (vitamin H) synthesis. The regioselective chlorination process involving methyl groups in related compounds demonstrates the compound's role in the development of essential vitamins (Завьялов et al., 2006).

Structural Analysis and Molecular Interaction

The compound is also pivotal in structural chemistry studies. For example, research into the crystal structure of similar compounds has provided insights into intermolecular interactions and molecular conformation, which are crucial for understanding how these compounds interact in different environments (Choi et al., 2009).

Inhibition of Cyclooxygenase-1

Additionally, this compound has been used to design inhibitors of cyclooxygenase-1 (COX-1), an enzyme involved in the inflammation process. This application is significant for developing new therapeutic agents for inflammatory diseases (Vitale et al., 2013).

Antiplatelet Agents

Moreover, derivatives of the compound have been studied for their antiplatelet activities. These studies are vital for developing new medications that can prevent blood clots and cardiovascular diseases (Tanaka et al., 1994).

Corrosion Inhibition in Metals

The compound's derivatives have also shown potential in protecting metals from corrosion, which is essential in industrial applications. The physicochemical and theoretical studies of these derivatives offer insights into their effectiveness as corrosion inhibitors (Ammal et al., 2018).

Adsorption Mechanisms

Exploring adsorption mechanisms of related compounds on various surfaces can help in understanding how these compounds interact with different materials. This knowledge is crucial for applications in agriculture, such as in the use of herbicides (Pusino et al., 1995).

Propiedades

Número CAS |

1887033-00-2 |

|---|---|

Nombre del producto |

Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate |

Fórmula molecular |

C18H16Cl2N2O5 |

Peso molecular |

411.24 |

Nombre IUPAC |

methyl 3-chloro-2-(2-(1-((5-chlorofuran-2-yl)methyl)-1H-imidazol-2-yl)ethyl)-4,6-dihydroxybenzoate |

InChI |

InChI=1S/C18H16Cl2N2O5/c1-26-18(25)16-11(17(20)13(24)8-12(16)23)3-5-15-21-6-7-22(15)9-10-2-4-14(19)27-10/h2,4,6-8,23-24H,3,5,9H2,1H3 |

Clave InChI |

HIYQDMHJUHUDDN-UHFFFAOYSA-N |

SMILES |

ClC1=CC=C(CN2C=CN=C2CCC3=C(C(OC)=O)C(O)=CC(O)=C3Cl)O1 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

KUNG38; KUNG-38; KUNG 38 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate](/img/structure/B608315.png)

![N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608324.png)

![4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B608329.png)

![2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine](/img/structure/B608331.png)

![N~8~-(Cyclopropylmethyl)-N~4~-[2-(Methylsulfanyl)phenyl]-2-(Piperazin-1-Yl)pyrimido[5,4-D]pyrimidine-4,8-Diamine](/img/structure/B608338.png)